2-Chloro-N,N-dimethylpropanamide

α-Haloamide Reactivity Nucleophilic Substitution Reaction Kinetics

2-Chloro-N,N-dimethylpropanamide (CAS 152786-29-3), also known as N,N-dimethyl-2-chloropropionamide, is a tertiary α-chloroamide characterized by an electrophilic carbon-chlorine bond at the alpha position and sterically hindered N,N-dimethyl substitution. With a molecular formula of C5H10ClNO, a molecular weight of 135.59 g/mol, and predicted physicochemical properties including a density of 1.065±0.06 g/cm³ and a boiling point of 180.0±23.0 °C at 760 mmHg, this compound is classified as an organic synthetic intermediate with potential applications in pharmaceutical and agrochemical research.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 152786-29-3
Cat. No. B171808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N,N-dimethylpropanamide
CAS152786-29-3
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)C)Cl
InChIInChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3
InChIKeyWDOAUKIEENWZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N,N-dimethylpropanamide (CAS 152786-29-3): A Strategic α-Chloroamide Building Block for Organic Synthesis


2-Chloro-N,N-dimethylpropanamide (CAS 152786-29-3), also known as N,N-dimethyl-2-chloropropionamide, is a tertiary α-chloroamide characterized by an electrophilic carbon-chlorine bond at the alpha position and sterically hindered N,N-dimethyl substitution . With a molecular formula of C5H10ClNO, a molecular weight of 135.59 g/mol, and predicted physicochemical properties including a density of 1.065±0.06 g/cm³ and a boiling point of 180.0±23.0 °C at 760 mmHg, this compound is classified as an organic synthetic intermediate with potential applications in pharmaceutical and agrochemical research .

Why 2-Chloro-N,N-dimethylpropanamide Cannot Be Casually Substituted with Other α-Haloamides in Synthetic Pathways


Generic substitution of 2-chloro-N,N-dimethylpropanamide with other α-haloamides or non-halogenated N,N-dimethylamides is not chemically sound due to quantifiable differences in electrophilicity, steric environment, and physicochemical properties. The unique combination of an alpha-chlorine leaving group with a sterically demanding N,N-dimethyl tertiary amide tail dictates the compound's reactivity profile in nucleophilic substitution and coupling reactions. Unlike primary or secondary amides, the tertiary amide lacks hydrogen-bond donors, altering its solubility and interaction with catalysts, which can critically affect reaction yields and purity outcomes in sensitive multi-step syntheses .

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparison of 2-Chloro-N,N-dimethylpropanamide vs. Structural Analogs


Enhanced Electrophilicity and Reaction Rate: 2-Chloro-N,N-dimethylpropanamide vs. 2-Bromo-N,N-dimethylpropanamide

In cross-study comparable analyses, 2-chloro-N,N-dimethylpropanamide exhibits distinct electrophilic reactivity patterns compared to its bromo analog. While bromine is a better leaving group in general SN2 reactions, the carbon-chlorine bond in 2-chloro-N,N-dimethylpropanamide provides a more controlled reactivity profile that is often preferred in complex synthetic sequences to minimize unwanted side reactions. The higher bond dissociation energy of the C-Cl bond (approximately 81 kcal/mol) relative to the C-Br bond (approximately 68 kcal/mol) [1] translates to a quantifiably slower, more tunable nucleophilic substitution rate under identical conditions, which can be a critical advantage when reaction selectivity is paramount.

α-Haloamide Reactivity Nucleophilic Substitution Reaction Kinetics

Superior Hydrolytic Stability of the Tertiary Amide Bond: 2-Chloro-N,N-dimethylpropanamide vs. N,N-Dimethylpropanamide

While the alpha-chlorine is a reactive electrophilic site, the tertiary N,N-dimethylamide functional group in 2-chloro-N,N-dimethylpropanamide provides quantifiable stability advantages over its unsubstituted amide counterpart, N,N-dimethylpropanamide. The steric shielding provided by the two N-methyl groups significantly reduces the rate of amide hydrolysis under both acidic and basic conditions [1]. Furthermore, the compound is documented as being stable under recommended storage conditions (cool, dry place) , a critical factor for procurement decisions involving long-term inventory management.

Amide Stability Hydrolysis Resistance Shelf-Life

Defined Purity Specifications: 95% and 98% Assay Grades for Reliable Reactivity Predictions

Procurement decisions for synthetic intermediates are heavily influenced by guaranteed purity specifications. Vendor technical datasheets for 2-chloro-N,N-dimethylpropanamide explicitly state minimum purity levels of 95% and 98% . This contrasts with some generic analogs that may be offered only at lower or unspecified purities. A 95-98% purity specification provides quantitative confidence in the stoichiometry of subsequent reactions, minimizing the risk of side reactions caused by unknown impurities. For example, the presence of unreacted 2-chloropropionyl chloride (a common synthetic precursor) or residual dimethylamine could poison catalysts or lead to off-target products.

Chemical Purity Quality Control Reaction Reproducibility

Key Physicochemical Differentiation: Flash Point and Boiling Point vs. 3-Chloro-N,N-dimethylpropanamide

Physicochemical properties are paramount for safe handling, storage, and process design. 2-chloro-N,N-dimethylpropanamide exhibits a predicted boiling point of 180.0±23.0 °C at 760 mmHg and a flash point of 62.6±22.6 °C . These values are quantifiably different from its isomer, 3-chloro-N,N-dimethylpropanamide, which has a reported boiling point of approximately 210-212 °C and a flash point around 91 °C [1]. The lower flash point of the 2-chloro isomer (by approximately 28 °C) indicates greater volatility and a higher flammability risk, necessitating stricter temperature control during storage and handling but also suggesting easier removal by evaporation if desired in a synthetic workup.

Physicochemical Properties Safety Data Handling and Storage

Strategic Advantage in Amide Bond Formation: Steric Hindrance at the Carbonyl

The N,N-dimethyl substitution on the amide nitrogen in 2-chloro-N,N-dimethylpropanamide introduces a significant degree of steric hindrance around the carbonyl group. This feature, while not directly quantified in a single assay, is a class-level characteristic that differentiates it from less hindered analogs like N-methylpropanamide or propanamide. In the context of acylation reactions or when the compound itself is used as an electrophile, this steric bulk can selectively suppress undesired nucleophilic attack at the carbonyl carbon, directing reactivity towards the alpha-chlorine site. This is a class-level inference based on the fundamental principles of steric effects in organic chemistry .

Steric Hindrance Reaction Selectivity Amide Coupling

Validated Application Scenarios for 2-Chloro-N,N-dimethylpropanamide Based on Quantitative Differentiation


Multi-Step Synthesis of Sterically Demanding Pharmaceutical Intermediates

When designing a synthetic route to a complex pharmaceutical intermediate that contains multiple reactive functional groups, the controlled electrophilicity of the C-Cl bond in 2-chloro-N,N-dimethylpropanamide (higher BDE vs. C-Br bond) [1] is a decisive advantage. This allows for selective SN2 displacement at the alpha-carbon without prematurely activating or degrading other sensitive moieties in the molecule, ensuring higher overall yield and purity in the penultimate steps.

Agrochemical Lead Optimization Requiring Robust, Storable Building Blocks

For agrochemical discovery programs that require the maintenance of a diverse building block library, the documented stability of 2-chloro-N,N-dimethylpropanamide under recommended storage conditions (cool, dry place) and its high guaranteed purity (≥95%) make it a superior choice. Its resistance to amide hydrolysis ensures it remains viable for parallel synthesis campaigns over extended periods, reducing procurement frequency and minimizing project delays caused by reagent degradation.

Process Chemistry Scale-Up Where Precise Thermal Hazard Assessment is Mandatory

In the transition from discovery to pilot plant scale-up, the quantifiable difference in flash point (62.6 °C) compared to its 3-chloro isomer (~91 °C) [2] directly informs engineering controls and safety protocols. A process chemist would prioritize 2-chloro-N,N-dimethylpropanamide if a lower-boiling, more volatile byproduct is desired for removal, but must also account for the higher flammability risk, a trade-off that is only manageable with precise, compound-specific physical property data.

Mechanistic Studies on Nucleophilic Substitution at Sterically Hindered Centers

Academic researchers investigating the fundamental kinetics and stereoelectronic effects of SN2 reactions can leverage 2-chloro-N,N-dimethylpropanamide as a model substrate. Its defined α-chloro electrophile and sterically congested environment provided by the N,N-dimethylamide tail create a unique reaction landscape for studying the interplay between leaving group ability, nucleophile strength, and steric hindrance, offering a more nuanced system than simpler alkyl halides.

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